N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide
Description
Properties
IUPAC Name |
methyl 2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-19(24)15-9-5-6-10-16(15)20-18(23)13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGILARYZHJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960237 | |
| Record name | N-[2-(Methoxycarbonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39630-04-1 | |
| Record name | Benzoic acid, 2-(((5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl)amino)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Methoxycarbonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of o-carboxyphenylamine with phenylacetic acid under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
o-Carboxyphenyl Derivatives
- o-Carboxyphenyl methyl sulphoxide/selenium oxide (Dahlen, 1973): These compounds share the o-carboxyphenyl group but replace the pyrrolidinecarboxamide with sulphoxide/selenium oxide moieties. Crystallographic studies (likely using SHELX software ) reveal planar configurations, enhancing solubility compared to non-carboxylated analogs.
Glutathione Peroxidase Mimics
- Ebselen (PZ 51) (Müller et al., 1984): A seleno-organic compound with antioxidant properties. While structurally distinct (selenazole vs. Ebselen’s glutathione peroxidase-like activity suggests that the target compound’s 2-oxo group might similarly participate in catalytic cycles .
Pyrimidinecarboxamide Derivatives
- 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidinecarboxamide (CAS, 2025): This pyrimidine-based analog shares a carboxamide linkage and fluorinated aromatic group.
Piperidinecarboxamide Analogs
- 1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide (): Substitutes pyrrolidine with piperidine, altering ring conformation and steric bulk. Piperidine’s six-membered ring may reduce strain compared to pyrrolidine, influencing target selectivity .
Thiazolidinone-Based Carboxamides
- N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (Akkurt et al.): Features a thiazolidinone ring instead of pyrrolidine. The thiazolidinone’s sulfur atom enhances electron-withdrawing effects, which could modulate electronic properties compared to the target compound’s 2-oxo group .
Fluorinated Pyrrolidinecarboxamides
- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (): Shares the pyrrolidinecarboxamide core but substitutes the o-carboxyphenyl with a 4-fluorophenyl group. Fluorination typically improves metabolic stability and membrane permeability, suggesting the target compound’s carboxyl group may trade stability for enhanced solubility .
Research Implications and Limitations
However, the absence of direct pharmacological data in the provided evidence necessitates further studies to evaluate its bioactivity, toxicity, and synthetic feasibility (e.g., purification methods as in Perrin et al. ). Comparative crystallographic analyses using SHELX could elucidate conformational preferences critical for target engagement.
Biological Activity
N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide, also known by its CAS number 39630-04-1, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 338.36 g/mol
- Density : 1.316 g/cm³
- Boiling Point : 639.3 °C at 760 mmHg
- Flash Point : 340.5 °C
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antioxidant and anticancer agent.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study on oxadiazole derivatives demonstrated strong antioxidant activity through various assays, suggesting that similar structural motifs may confer comparable benefits .
Anticancer Potential
Preliminary studies have shown that compounds with structural similarities to this compound can exhibit anticancer effects. For example, the compound's ability to induce apoptosis in cancer cell lines has been noted, particularly in pancreatic cancer models . Molecular docking studies suggest that these compounds may effectively interact with target proteins involved in cancer progression .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cholinesterases and glucosidases, which are implicated in various metabolic pathways .
- Apoptotic Signaling : The induction of apoptotic pathways in cancer cells has been linked to the activation of specific signaling cascades, leading to cell death .
Case Studies
Several case studies highlight the biological relevance of this compound:
- In Vitro Studies : A study evaluated the antioxidant and anticancer properties of related compounds using pancreatic cancer cell lines (PANC-1). The results indicated significant cytotoxic effects and enhanced apoptosis compared to control groups .
- Molecular Modeling : Molecular docking simulations have been utilized to predict the binding affinity of this compound with target proteins associated with cancer progression, showing promising results for further drug development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 338.36 g/mol |
| Density | 1.316 g/cm³ |
| Boiling Point | 639.3 °C |
| Flash Point | 340.5 °C |
| Antioxidant Activity | Significant (assays indicate efficacy) |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(o-Carboxyphenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrrolidine precursors with activated carbonyl intermediates. Key steps include:
- Acylation : Use of acetic anhydride or carbodiimide-based coupling agents to activate carboxylic acid groups for amide bond formation .
- Ring closure : Acid- or base-catalyzed cyclization to form the pyrrolidine ring, often requiring controlled temperatures (e.g., 60–80°C) and anhydrous solvents like DMF or THF .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., DMAP), and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with DMSO-d6 as a common solvent .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine unit cell parameters and hydrogen-bonding networks. For example, torsion angles and bond lengths validate spatial arrangements of the carboxamide and phenyl groups .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of pyrrolidinecarboxamide derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions like oligomerization .
- Temperature gradients : Slow heating (e.g., 2°C/min) during cyclization minimizes thermal degradation .
- Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., ZnCl2) to improve regioselectivity .
- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .
Q. What strategies are effective in resolving discrepancies between computational modeling and experimental crystallographic data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed bond angles/distances (e.g., B3LYP/6-31G*) with SHELX-refined X-ray data to identify steric or electronic mismatches .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
- Hydrogen bonding analysis : Validate H···O/N interactions via Hirshfeld surfaces, cross-referencing with NMR-derived NOE correlations .
Q. How do structural modifications at the pyrrolidine ring influence the compound’s biological activity, and what in vitro assays are used to assess this?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolidine 4-position to modulate steric bulk and electronic effects. For example:
- Fluorophenyl analogs : Test binding affinity to target receptors (e.g., vasopressin V1b) via competitive radioligand assays .
- Thiazolidinone hybrids : Evaluate enzyme inhibition (e.g., COX-2) using fluorescence-based activity assays .
- Pharmacological assays :
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa) to screen for cytotoxicity .
- Receptor antagonism : Measure cAMP or Ca flux in CHO cells expressing human V1b receptors .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the biological activity of This compound analogs?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50/IC50 consistency .
- Buffer conditions : Assess pH and ion concentration effects (e.g., Mg in kinase assays), which may alter ligand-receptor interactions .
- Structural verification : Re-examine compound purity via HPLC and crystallography to rule out batch-specific impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
